5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine
Description
5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine is a heterocyclic compound with a complex structure that includes a cyclopentane ring fused with a tetraazolo and pyrimidine ring system.
Properties
IUPAC Name |
7-methyl-1,8,10,11,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-5-6-3-2-4-7(6)13-8(9-5)10-11-12-13/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBFIMIFXCJRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=NN2C3=C1CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone in refluxing ethanol in the presence of triethylamine as a catalyst, followed by cyclization in refluxing acetic acid, can yield the desired compound .
Chemical Reactions Analysis
5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine is C₈H₉N₅ with a molecular weight of 175.19 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity and potential applications in drug development and synthesis.
Antitumor Activity
Recent studies have highlighted the potential of tetraazolo derivatives in cancer therapy. For instance, compounds derived from similar structures have shown promising antitumor activity against various cancer cell lines. A notable study demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxic effects against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines . This suggests that this compound could be explored as a lead compound for developing new anticancer agents.
Anticonvulsant Properties
Cyclopenta derivatives have been investigated for their anticonvulsant properties. The structural features of this compound may enhance its interaction with neurotransmitter receptors involved in seizure activity. This opens avenues for research into its efficacy as a treatment for epilepsy and related disorders.
Synthetic Pathways
The synthesis of this compound can be achieved through various cyclocondensation reactions involving active methylene compounds and suitable nitrogen sources. The use of catalytic conditions can facilitate the formation of this compound from simpler precursors .
Derivative Exploration
The exploration of derivatives is crucial for enhancing biological activity and specificity. For example:
- Triazole Derivatives : Compounds synthesized from reactions involving triazole moieties have shown enhanced biological activities.
- Pyrimidinyl Derivatives : Modifications to include pyrimidinyl groups can potentially increase the lipophilicity and bioavailability of the molecule.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a promising candidate for drug development. Its bioactive profile allows it to make specific interactions with different target receptors, influencing various biological processes .
Comparison with Similar Compounds
Similar compounds to 5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share structural similarities and have been studied for their potential as CDK2 inhibitors, showing significant cytotoxic activities against various cancer cell lines . The uniqueness of this compound lies in its specific structural configuration and its potential for diverse applications in scientific research.
Biological Activity
5-Methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a cyclopentane ring with a tetraazolo and pyrimidine framework, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C8H9N5
- CAS Number : 860651-02-1
- Canonical SMILES : CC1=NC2=NN=NN2C3=C1CCC3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's structure allows it to form hydrogen bonds with various receptors and enzymes, influencing multiple biological pathways. Its potential as a drug candidate lies in its capacity to inhibit key proteins involved in disease processes.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example:
- In vitro studies showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
- Compounds derived from this base structure have shown promising cytotoxicity against several cancer cell lines including MCF-7 , A549 , and others. For instance, certain derivatives displayed IC50 values lower than 10 μM in these cell lines .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 | A5 | <10 |
| A549 | B1 | 15.629 |
| NCI-H1975 | B8 | 0.297 |
3. Other Biological Activities
Beyond antimicrobial and anticancer effects, compounds related to this structure have been investigated for additional therapeutic potential:
- Anti-inflammatory : Some derivatives have shown activity in reducing inflammation markers.
- Antioxidant : Evaluation of antioxidant properties revealed that certain compounds exhibited enhanced total antioxidant capacity (TAC) compared to standard agents .
Case Studies
Research has highlighted specific case studies where the biological activity of this compound was evaluated in depth:
- A study focusing on the synthesis and evaluation of thiazolopyridine derivatives demonstrated that compounds closely related to this compound could effectively inhibit bacterial growth and show cytotoxicity against cancer cells .
- Another investigation into pyrimidine derivatives indicated that modifications to the cyclopentane structure significantly impacted the cytotoxicity profiles against various cancer cell lines. The introduction of electron-rich substituents improved efficacy against targeted cells .
Q & A
Basic: What are the common synthetic routes for synthesizing 5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine?
The compound is typically synthesized via condensation reactions between aminoazoles and β-keto derivatives. For example, 3-amino-1,2,4-triazole derivatives react with 2-hydroxymethylenecyclopentanone (or similar β-ketoaldehydes) under solvent-free conditions or in ethanol/water mixtures. The reaction often produces mixtures of linearly and angularly fused products, which are distinguished using and NMR spectroscopy . Alternative methods employ multicomponent reactions (e.g., 5-aminotetrazole, aromatic aldehydes, and acetylacetone at 150–160°C), yielding derivatives like 5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines . Catalysts such as TMDP (tetramethylenediamine) are preferred over piperidine due to regulatory restrictions .
Basic: How is the structural elucidation of this compound and its derivatives performed?
Structural characterization relies on a combination of X-ray crystallography, NMR, and IR spectroscopy. X-ray studies reveal planar pyrazolopyrimidine cores with envelope conformations in the cyclopentane ring (puckering amplitude ) and hydrogen-bonded chains (C–H⋯N interactions, 3.475 Å) stabilizing the crystal lattice . NMR distinguishes between linear (e.g., 7-methyltetrazolo[1,5-a]pyrimidine) and angular isomers by analyzing chemical shifts of protons adjacent to nitrogen atoms . IR confirms functional groups like NH (3240 cm) and CO (1702 cm) in derivatives .
Advanced: What challenges arise in achieving regioselectivity during electrophilic substitution reactions?
The π-excessive nature of the pyrimidine core leads to preferential substitution at position 3 over 6. For example, bromination of imidazo[1,5-a]pyrimidines yields 3,6-dibrominated products despite efforts to control regioselectivity via reaction conditions . Steric effects from substituents (e.g., methyl groups) further complicate selectivity. Independent synthesis of regioisomers and comparative NMR analysis are critical for unambiguous identification .
Advanced: How can researchers evaluate the antitumor activity of derivatives?
Biological evaluation involves in vitro assays (e.g., HeLa and SiHa cell viability tests) and mechanistic studies. Key steps include:
- Cell cycle analysis : Flow cytometry to detect G2/M or G1 phase arrest .
- Immunocytochemistry : Confirming p53 nuclear translocation .
- Western blotting/RT-PCR : Quantifying apoptotic markers (BAX, Bcl2, p21) and phosphorylated p53 .
Derivatives with anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates show promise as p53 activators in cervical cancer models .
Advanced: How should contradictory structural data from historical studies be resolved?
Earlier claims about product regiochemistry (e.g., 5-methyltetrazolo[1,5-a]pyrimidine vs. 7-methyl isomers) were resolved via independent synthesis and NMR comparison. For example, NMR clearly differentiates C3A–N8B bond lengths (1.42–1.46 Å) in angular vs. linear isomers . Cross-validation with X-ray data is essential to avoid misinterpretation .
Advanced: What computational approaches support structure-based design of derivatives?
Density functional theory (DFT) calculations model π-electron delocalization patterns, revealing bond fixation in the pyrimidine ring (similar to naphthalene) . Molecular docking studies predict binding interactions with targets like corticotropin-releasing factor receptors, guided by crystallographic data on hydrogen-bonding motifs .
Advanced: How do multicomponent reactions improve derivative diversity?
Solvent-free three-component reactions (e.g., 5-aminotetrazole + acetylacetone + aldehydes) enable rapid access to 5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines . Microwave-assisted synthesis reduces reaction times and enhances yields for imidazo[1,5-a]pyrimidinones .
Advanced: How does crystal packing influence physicochemical properties?
Isostructural derivatives (e.g., 5-methyl-2-(4-halophenyl) analogs) form hydrogen-bonded chains (C–H⋯N), which enhance thermal stability and solubility. Dihedral angles between aryl substituents and the pyrimidine core (3.6–14.5°) affect π-stacking and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
